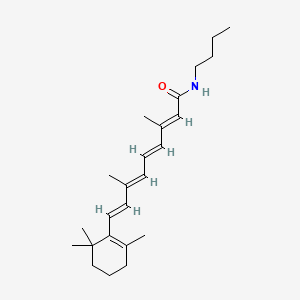
N-(Butyl)retinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butyl)retinamide: is a synthetic retinoid derivative of retinoic acid, which is a metabolite of vitamin A Retinoids are known for their role in regulating cell growth, differentiation, and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butyl)retinamide typically involves the reaction of retinoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Butyl)retinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The amide group can participate in substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield retinoic acid derivatives, while reduction may produce butylamine derivatives.
Scientific Research Applications
Chemistry: N-(Butyl)retinamide is used in chemical research to study the properties and reactivity of retinoid derivatives. It serves as a model compound for understanding the behavior of retinoids in various chemical reactions.
Biology: In biological research, this compound is studied for its effects on cell growth and differentiation. It is used to investigate the mechanisms by which retinoids regulate cellular processes and their potential therapeutic applications.
Medicine: this compound has shown promise in cancer research. It has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer prevention and treatment . Clinical trials and preclinical studies have explored its efficacy in various cancer types, including bladder cancer and breast cancer.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a chemopreventive and therapeutic agent. Its ability to modulate retinoid receptors and induce apoptosis makes it a valuable compound for drug development.
Mechanism of Action
N-(Butyl)retinamide exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and influencing cellular processes such as differentiation and apoptosis. Additionally, this compound can induce apoptosis through receptor-independent pathways, involving the generation of reactive oxygen species (ROS) and activation of caspases .
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)retinamide (4HPR):
All-trans Retinoic Acid (ATRA): A natural retinoid used in the treatment of acute promyelocytic leukemia.
N-(2-Carboxyphenyl)retinamide (2CPR): A synthetic retinoid with potent growth inhibitory effects on certain cancer cell lines.
Uniqueness: N-(Butyl)retinamide is unique in its specific structure, which allows it to interact with retinoid receptors and induce apoptosis in a manner distinct from other retinoids. Its butyl group provides different pharmacokinetic properties, potentially enhancing its efficacy and reducing toxicity compared to other retinoids .
Properties
CAS No. |
33631-44-6 |
|---|---|
Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18+ |
InChI Key |
IOIMWLSSNSWJLN-YVDNJGTBSA-N |
Isomeric SMILES |
CCCCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















